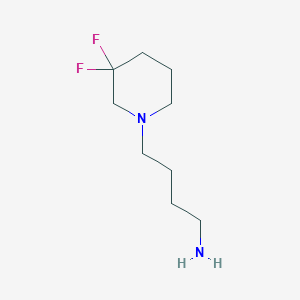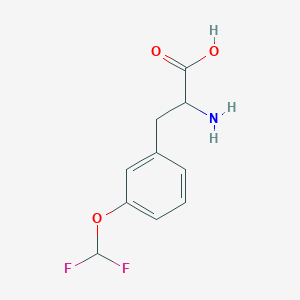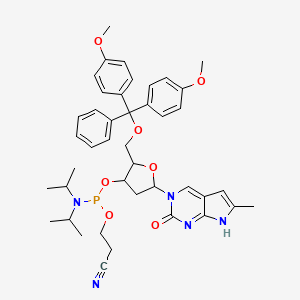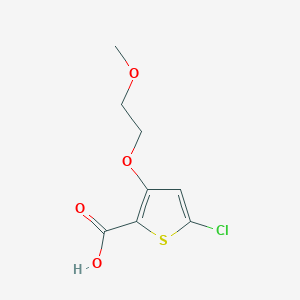
4-(3,3-Difluoropiperidin-1-yl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoropiperidin-1-il)butan-1-amina: es un compuesto químico con la fórmula molecular C9H18F2N2 y un peso molecular de 192.24 g/mol . Este compuesto se caracteriza por la presencia de un anillo de piperidina sustituido con dos átomos de flúor y un grupo butan-1-amina. Se utiliza en diversas aplicaciones de investigación científica debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 4-(3,3-Difluoropiperidin-1-il)butan-1-amina generalmente implica la reacción de 3,3-difluoropiperidina con butan-1-amina bajo condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un solvente adecuado y un catalizador para facilitar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la destilación, la cristalización y la cromatografía se emplean a menudo para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 4-(3,3-Difluoropiperidin-1-il)butan-1-amina se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Se puede reducir para formar aminas u otros derivados reducidos.
Sustitución: Los átomos de flúor se pueden sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes:
Oxidación: Agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Nucleófilos como aminas o alcoholes en presencia de una base.
Principales Productos Formados:
Oxidación: Formación de óxidos o derivados hidroxilo.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de derivados de piperidina sustituidos.
Aplicaciones Científicas De Investigación
Química: En química, 4-(3,3-Difluoropiperidin-1-il)butan-1-amina se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: En la investigación biológica, este compuesto se utiliza para estudiar los efectos de los derivados de piperidina fluorados en los sistemas biológicos. Sirve como un compuesto modelo para comprender las interacciones de moléculas similares con objetivos biológicos .
Medicina: En la química medicinal, 4-(3,3-Difluoropiperidin-1-il)butan-1-amina se investiga por sus posibles propiedades terapéuticas. Puede utilizarse en el desarrollo de nuevos fármacos dirigidos a vías moleculares específicas .
Industria: En el sector industrial, este compuesto se utiliza en la producción de productos químicos y materiales especiales. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones, incluida la fabricación de materiales avanzados e intermediarios químicos .
Mecanismo De Acción
El mecanismo de acción de 4-(3,3-Difluoropiperidin-1-il)butan-1-amina implica su interacción con objetivos moleculares específicos en los sistemas biológicos. Los átomos de flúor en el anillo de piperidina mejoran su afinidad de unión a ciertos receptores o enzimas, lo que lleva a la modulación de su actividad. Este compuesto puede afectar diversas vías de señalización, lo que resulta en efectos biológicos específicos .
Comparación Con Compuestos Similares
Compuestos Similares:
- 1-amino-3-(4,4-difluoropiperidin-1-il)propan-2-ol
- 4-(4,4-Difluoropiperidin-1-il)-butilamina
- Ácido 4-(3,3-Difluoropiperidin-1-il)-4-oxobutanoico
Comparación: En comparación con estos compuestos similares, 4-(3,3-Difluoropiperidin-1-il)butan-1-amina es única debido a su patrón de sustitución específico y la presencia del grupo butan-1-amina. Esta diferencia estructural confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C9H18F2N2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
4-(3,3-difluoropiperidin-1-yl)butan-1-amine |
InChI |
InChI=1S/C9H18F2N2/c10-9(11)4-3-7-13(8-9)6-2-1-5-12/h1-8,12H2 |
Clave InChI |
HRMWCDJHESSRQM-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCCCN)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)







![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)


![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)

